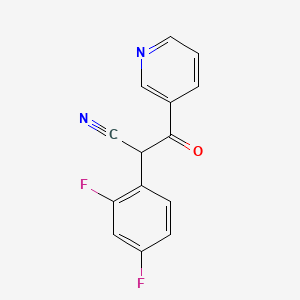![molecular formula C7H14N2 B13504240 Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further connected to a prop-2-yn-1-yl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine can be achieved through several methods. One common approach involves the N-alkylation of methylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Allyl-N-methylamine: Similar in structure but with an allyl group instead of a prop-2-yn-1-yl group.
N-Methyl-1-propanamine: Contains a propyl group instead of a prop-2-yn-1-yl group.
N-Methyl-N-prop-2-yn-1-ylbenzylamine: Similar structure with a benzyl group attached.
Uniqueness
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is unique due to the presence of both a prop-2-yn-1-yl group and an ethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
N,N'-dimethyl-N'-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c1-4-6-9(3)7-5-8-2/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
XDHMQXHUZSBVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



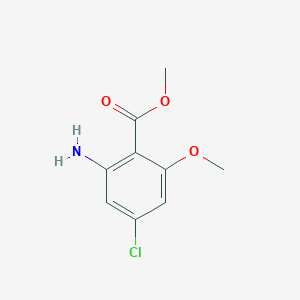
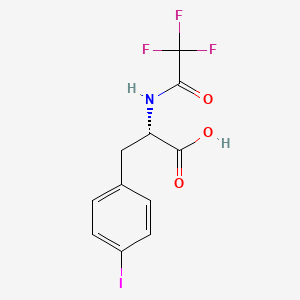
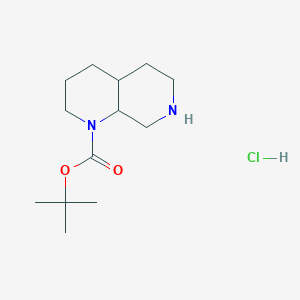
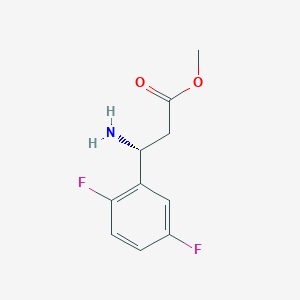
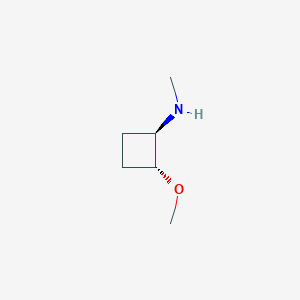
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)


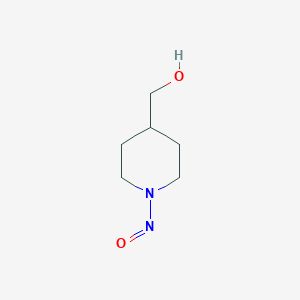
![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)

